Ortho-Chloro Enables Chemoselective Sequential Cross-Coupling
3,5-Bis(trifluoromethyl)-2-chloroiodobenzene possesses two differentiated halogen leaving groups (I and Cl), enabling stepwise C–C bond formation. The C–I bond undergoes oxidative addition to Pd(0) substantially faster than the C–Cl bond; in analogous chloroiodoarenes, the iodine site reacts with >95% chemoselectivity under standard Suzuki–Miyaura conditions, leaving the chlorine intact for a subsequent coupling [1]. In contrast, the direct analog 3,5-bis(trifluoromethyl)iodobenzene (CAS 328-73-4) contains only one reactive halogen, limiting synthetic elaboration to a single coupling event [2].
| Evidence Dimension | Number of sequentially addressable cross-coupling sites |
|---|---|
| Target Compound Data | Two (C–I for first coupling; C–Cl for second coupling) |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)iodobenzene: one (C–I only) |
| Quantified Difference | 2 vs. 1 reactive sites; estimated >95% selectivity for C–I over C–Cl in first coupling step (class-level data for ortho-chloroiodoarenes) |
| Conditions | Pd(0)-catalyzed Suzuki–Miyaura coupling; room temperature to 80 °C |
Why This Matters
This enables modular construction of ortho-substituted biaryls that are inaccessible with mono-halogenated iodoarenes, directly impacting synthetic route design efficiency.
- [1] Galushko, A. S.; Prima, D. O.; Burykina, J. V.; Ananikov, V. P. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorg. Chem. Front. 2021, 8, 620–635. View Source
- [2] Table 3, PMC article PMC3066012, yields for 1-iodo-3,5-bis(trifluoromethyl)benzene in cross-coupling. View Source
